molecular formula C8H15NO3 B2659074 Ethyl 2-(aminomethyl)oxolane-3-carboxylate CAS No. 2248304-04-1

Ethyl 2-(aminomethyl)oxolane-3-carboxylate

Cat. No. B2659074
CAS RN: 2248304-04-1
M. Wt: 173.212
InChI Key: BPKXCGBTKQPAJT-UHFFFAOYSA-N
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Description

  • Safety Information : It bears warning pictograms (GHS02, GHS07) and hazard statements (H226, H315, H319, H335). Precautionary measures include proper handling and storage .

Synthesis Analysis

The synthesis of Ethyl 2-(aminomethyl)oxolane-3-carboxylate involves the reaction of suitable starting materials. One method employs desaminated aminothiophenes as precursors, which are subsequently converted into the desired compound. Ethanol serves as the reducing agent in this process .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(aminomethyl)oxolane-3-carboxylate consists of a tetrahydrofuran ring with an attached carboxylate group. The compound’s spatial orientation within the active site of relevant enzymes is crucial for understanding its biological activity .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including interactions with other molecules or enzymes. For instance, it may undergo hydrolysis, esterification, or other transformations. Further studies are needed to explore its reactivity and potential applications .


Physical And Chemical Properties Analysis

  • Freely Rotating Bonds : Variable

Mechanism of Action

The precise mechanism of action for Ethyl 2-(aminomethyl)oxolane-3-carboxylate depends on its specific biological target. It may act as a substrate, inhibitor, or modulator within relevant biochemical pathways. Investigating its interactions with key amino acid residues in enzymes will provide insights for structure-based drug design .

Safety and Hazards

Ethyl 2-(aminomethyl)oxolane-3-carboxylate poses risks associated with flammability (H226), skin and eye irritation (H315, H319), and respiratory effects (H335). Proper precautions, including protective gear and safe handling practices, are essential when working with this compound .

properties

IUPAC Name

ethyl 2-(aminomethyl)oxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-11-8(10)6-3-4-12-7(6)5-9/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKXCGBTKQPAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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